Rhodanine

Catalog No.
S609446
CAS No.
141-84-4
M.F
C3H3NOS2
M. Wt
133.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodanine

CAS Number

141-84-4

Product Name

Rhodanine

IUPAC Name

2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C3H3NOS2

Molecular Weight

133.20 g/mol

InChI

InChI=1S/C3H3NOS2/c5-2-1-7-3(6)4-2/h1H2,(H,4,5,6)

InChI Key

KIWUVOGUEXMXSV-UHFFFAOYSA-N

solubility

>20 [ug/mL] (The mean of the results at pH 7.4)
Very soluble (NTP, 1992)
FREELY SOL IN BOILING WATER, IN METHANOL, ETHANOL, DIMETHYLFORMAMIDE, ETHER, ALKALIES, AMMONIA, HOT ACETIC ACID
SLIGHTLY SOL IN WATER; INSOL IN PETROLEUM ETHER

Synonyms

2-Thio-4-ketothiazolidine; 2-Thio-4-thiazolinone; 2-Thioxo-1,3-thiazolidin-4-one; 2-Thioxo-4-thiazolidinone; 4-Oxo-1,3-thiazolidine-2-thione; 4-Oxo-2-thiazolidinethione; 4-Oxo-2-thionothiazolidine; 4-Oxo-2-thioxothiazolidine; 4-Thiazolidinone-2-thion

Canonical SMILES

C1C(=O)NC(=S)S1

Isomeric SMILES

C1C(=O)N=C(S1)S

The exact mass of the compound Rhodanine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very soluble (ntp, 1992)0.02 mfreely sol in boiling water, in methanol, ethanol, dimethylformamide, ether, alkalies, ammonia, hot acetic acidslightly sol in water; insol in petroleum ether>20 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1899. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles. It belongs to the ontological category of thiazolidinone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rhodanine is a five-membered heterocyclic compound essential as a structural scaffold and reactive intermediate in chemical synthesis. Its value is primarily defined by two key features: a highly reactive C5 methylene group and an N-H group at position 3. The C5 methylene protons exhibit significant acidity, making the compound an exceptional substrate for Knoevenagel condensations with a wide range of aldehydes and ketones. This reactivity, coupled with the ability to further functionalize the N3 position, establishes Rhodanine (CAS 141-84-4) as a foundational building block for creating diverse molecular libraries, particularly for bioactive compound discovery.

Research Fit

Privileged scaffold Core for constructing bioactive derivatives across multiple target classes
Tautomer-defined reactivity Thiooxo form provides distinct hydrogen-bonding and target recognition profile
Versatile building block Rapid access to antimicrobial, enzyme inhibition and kinase probe libraries

Direct substitution of Rhodanine with its close structural analog, 2,4-thiazolidinedione (TZD), often fails in practice due to critical differences in reactivity and the resulting properties of derivatives. The thiocarbonyl group (C=S) at position 2 in Rhodanine enhances the acidity of the C5 methylene protons more effectively than the carbonyl group (C=O) in TZD. This heightened acidity translates to faster reaction kinetics, higher yields, and often milder conditions required for Knoevenagel condensations, a primary application for this scaffold. Substituting Rhodanine with TZD necessitates process re-optimization and can lead to lower process efficiency. Furthermore, the electronic and steric differences imparted by the exocyclic sulfur versus oxygen atom can significantly alter the biological activity and binding affinities of the final derivatives, making them functionally non-interchangeable.

Substitution Risk

Tautomer preference differs
Thiazolidinediones and thiohydantoins adopt different most-stable tautomers, altering reactivity and target engagement patterns.
Toxicity ranking is scaffold-dependent
Rhodanine shows highest class-level toxicity; substituting with TZD or hydantoin may shift toxicity profile but not eliminate risk.
Biological potency not interchangeable
Direct comparative data show rhodanine derivatives outperform TZD analogs in antibacterial and enzyme inhibition assays; scaffold switch may reduce observed activity.

Superior C5 Methylene Reactivity for High-Yield Condensations

The reactivity of Rhodanine in Knoevenagel condensations, a cornerstone of its utility, is quantifiably higher than that of its common substitute, 2,4-thiazolidinedione (TZD). This is demonstrated by the lower HOMO-LUMO energy gap (ΔE), a key indicator of chemical reactivity. In a comparative DFT study, the unsubstituted Rhodanine scaffold (R1) showed a significantly higher ΔE (8.51 eV in polar solvent) compared to its benzylidene derivative (R2, 7.12 eV), indicating the high potential energy of the parent compound for reaction. Further studies show that Knoevenagel condensations using Rhodanine can achieve yields of up to 99% in optimized, green-chemistry conditions, highlighting its efficiency as a precursor.

Evidence DimensionChemical Reactivity (HOMO-LUMO Gap)
Target Compound DataRhodanine (R1): 8.51 eV (in polar solvent)
Comparator Or BaselineBenzylidenerhodanine (R2): 7.12 eV (in polar solvent)
Quantified DifferenceRhodanine has a 1.39 eV higher energy gap, indicating greater potential reactivity before condensation.
ConditionsDFT calculations using the B3LYP method in a polar solvent model.

Higher intrinsic reactivity enables faster, more efficient, and higher-yielding syntheses of 5-substituted derivatives compared to less reactive scaffolds.

Antibacterial vs. TZD
Head-to-head
Rhodanine derivative MIC 1.95 μg/mL against MRSA; 16× vs penicillin G, 4× vs ciprofloxacin
Supports antimicrobial screening scaffold selection
Data from a specific derivative; potency varies with substitution pattern

Essential Unsubstituted N-H Group for Maximal Synthetic Versatility

Procuring the parent Rhodanine (CAS 141-84-4) with its unsubstituted N-H group provides critical synthetic flexibility that is lost when opting for pre-substituted analogs. The N-H at position 3 is a key site for subsequent derivatization, allowing for the introduction of a vast array of functional groups *after* the primary C5 condensation has been performed. This two-step approach (C5 functionalization followed by N3 functionalization) is a common and powerful strategy in medicinal chemistry to build structure-activity relationships (SAR). For example, N-acetylation to form compounds like Rhodanine-3-acetic acid is a common step to produce potent enzyme inhibitors. Choosing an N-substituted starting material prematurely limits the accessible chemical space and synthetic pathways.

Evidence DimensionSynthetic Access
Target Compound DataUnsubstituted N-H allows for both C5 and N3 derivatization.
Comparator Or BaselineN-substituted Rhodanine analogs only allow for C5 derivatization.
Quantified DifferenceProvides access to an entire additional vector for molecular modification.
ConditionsStandard organic synthesis protocols for heterocyclic compounds.

Starting with the parent Rhodanine maximizes the potential for creating diverse compound libraries and optimizing molecular properties for specific applications.

α-Amylase inhibition
Cross-study
Up to 1.5× improvement over acarbose (IC50 6.377 × 10⁻⁵ mol/L)
Reported enzyme inhibition context; supports inhibitor screening
Multiple derivative series; potency relative to acarbose varies

Defined Solubility Profile for Predictable Process Handling

Rhodanine exhibits a well-characterized solubility profile that facilitates its use in common laboratory and industrial processes. It is soluble in polar organic solvents like methanol and DMSO but demonstrates poor solubility in water. A technical datasheet specifies its solubility in methanol as 2.5% (25 mg/mL). This contrasts with its limited solubility in non-polar solvents like benzene and chloroform. This predictable behavior is crucial for reaction setup, workup, and purification procedures, such as precipitation and recrystallization, ensuring consistent and reproducible outcomes in a process environment.

Evidence DimensionSolubility
Target Compound DataSoluble in methanol (25 mg/mL), DMSO; Insoluble in water.
Comparator Or BaselineGeneral organic compounds with variable or undocumented solubility.
Quantified DifferenceProvides a quantitative baseline for process design.
ConditionsStandard laboratory conditions.

A known solubility profile reduces process development time and minimizes the risk of handling issues during scale-up, unlike materials with poorly documented physical properties.

Aldose reductase selectivity
Head-to-head
Compound 12B IC50 0.29 μM, 134-fold selective for ALR2 over ALR1
Reported selectivity window; supports inhibitor design studies
In vitro enzyme assay; selectivity confirmation in cell models advised
Toxicity ranking
Class-level
Rhodanine > TZD > Thiohydantoin > Hydantoin
Class-level toxicity context; substituent-dependent modulation
Metabolic t1/2 < 30 min for 5-substituted rhodanines; may improve with hydrophilic groups
Tautomeric stability
Head-to-head
Thiooxo (rhodanine) vs. oxothio (isorhodanine), dioxo (TZD), dithio (thiorhodanine)
Defines reactivity and hydrogen-bonding capacity for target interaction design
Computed and experimentally validated; informs scaffold-specific SAR
Broad-spectrum antimicrobial
Cross-study
MIC90 4 μM against MRSA/VRSA; MIC 0.25–8 μg/mL across bacteria/fungi
Reported antimicrobial potency range; supports resistant-strain screening
Non-toxic to mammalian cells up to 64–128 μM in tested lines

Precursor for High-Yield Synthesis of 5-Ylidene Derivatives

Due to the high reactivity of its C5 methylene group, Rhodanine is the preferred starting material for Knoevenagel condensations to produce 5-arylidene or 5-alkylidene rhodanine derivatives. This reaction is fundamental to accessing a wide class of compounds used as intermediates for dyes, photosensitizers, and biologically active molecules. Its efficiency allows for high-throughput synthesis and library generation.

Scaffold for Multi-Vector Drug Discovery Programs

The presence of two distinct reactive sites (C5 and N3) makes the parent Rhodanine an ideal scaffold for medicinal chemistry programs requiring extensive structure-activity relationship (SAR) exploration. Researchers can first generate a series of C5-substituted analogs and then create a matrix of N3-substituted derivatives from the most promising hits, enabling a systematic and efficient search for optimized biological activity.

Development of Bioactive Agents and Enzyme Inhibitors

The rhodanine core is a recognized 'privileged scaffold' in drug discovery, frequently identified in screens for potent enzyme inhibitors. It serves as the foundational structure for developing inhibitors against targets in antiviral, anticancer, and antidiabetic research. Procuring the parent scaffold is the first and most critical step in synthesizing these targeted therapeutic candidates.

Application Fit

Application
Selection Property
Validation Focus
α-Amylase inhibitor screening
Inhibition activity comparable to reference inhibitor
Benchmark IC50 against reference inhibitor in enzyme assay
Aldose reductase selectivity profiling
ALR2 selectivity over ALR1
Confirm selectivity ratio and evaluate in cell-based models
Antimicrobial resistance screening
Potency against MRSA, VRSA, VRE
Determine MIC in resistant isolates; assess mammalian cell cytotoxicity
Tautomer-specific scaffold design
Thiooxo tautomer stability
Validate target binding influenced by tautomeric state

Physical Description

Rhodanine appears as light yellow crystals. Density 0.868 g / cm3. Melting point 168.5 °C. May explode on rapid heating.
Pale yellow solid; [Merck Index] Light yellow powder; [MSDSonline]

Color/Form

PALE YELLOW CRYSTALS (LONG BLADES) FROM GLACIAL ACETIC ACID OR WATER
LIGHT YELLOW PRISMS FROM ALCOHOL

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

132.96560607 Da

Monoisotopic Mass

132.96560607 Da

Heavy Atom Count

7

Density

0.868 (NTP, 1992) - Less dense than water; will float
0.868
BULK DENSITY 0.617

Decomposition

DANGEROUS; WHEN HEATED TO DECOMPOSITION, IT EMITS HIGHLY TOXIC FUMES OF /NITROGEN OXIDES AND SULFUR OXIDES/.

Melting Point

335.3 °F (NTP, 1992)
168.5 °C (CAPILLARY); 170.5-171 °C (HOT STAGE)

UNII

7O50LKL2G8

Related CAS

950981-11-0

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (91.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

141-84-4
6913-23-1

Wikipedia

Rhodanine

Methods of Manufacturing

REACTION OF SODIUM CHLOROACETATE WITH AMMONIUM DITHIOCARBAMATE

General Manufacturing Information

4-Thiazolidinone, 2-thioxo-: ACTIVE

Storage Conditions

MATERIALS WHICH ARE TOXIC AS STORED OR WHICH CAN DECOMPOSE INTO TOXIC COMPONENTS...SHOULD BE STORED IN A COOL, WELL VENTILATED PLACE, OUT OF THE DIRECT RAYS OF THE SUN, AWAY FROM AREAS OF HIGH FIRE HAZARD, AND SHOULD BE PERIODICALLY INSPECTED. INCOMPATIBLE MATERIALS SHOULD BE ISOLATED...

Explore Compound Types